molecular formula C21H16N4S B294826 3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294826
M. Wt: 356.4 g/mol
InChI Key: SISAKLKDYGTILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the group of triazolothiadiazoles, which are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the intrinsic pathway through the regulation of Bcl-2 family proteins and the activation of caspases. It has also been suggested that the compound may inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a range of biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, which leads to apoptosis. Additionally, this compound has been shown to inhibit the expression of pro-inflammatory cytokines and reduce the levels of glucose in diabetic rats.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad spectrum of biological activities, which makes it a potential candidate for the development of new drugs. However, one of the limitations is that the mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for the research of 3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential as an anticancer agent in combination with other drugs. Another direction is to study its mechanism of action in more detail to optimize its therapeutic potential. Additionally, this compound could be further investigated for its potential as an anti-inflammatory and antidiabetic agent. Finally, more research is needed to explore the safety and toxicity of this compound in vivo.
In conclusion, 3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential therapeutic applications in various areas of scientific research. Its diverse biological activities, including anticancer, antifungal, and antibacterial properties, make it a potential candidate for the development of new drugs. However, further research is needed to optimize its therapeutic potential and explore its safety and toxicity in vivo.

Synthesis Methods

The synthesis of 3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that includes the reaction of 2-amino-5-benzyl-1,3,4-thiadiazole with 1-naphthaldehyde in the presence of a catalyst, followed by the reaction of the resulting Schiff base with 3-azidomethylbenzene in the presence of copper sulfate. The final product is obtained by reduction with sodium borohydride. This method has been reported to yield high purity and good yield of the compound.

Scientific Research Applications

3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential therapeutic applications in various areas of scientific research. It has been reported to exhibit significant anticancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also shown antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus and Escherichia coli. Additionally, this compound has been investigated for its potential as an anti-inflammatory and antidiabetic agent.

properties

Molecular Formula

C21H16N4S

Molecular Weight

356.4 g/mol

IUPAC Name

3-benzyl-6-(naphthalen-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H16N4S/c1-2-7-15(8-3-1)13-19-22-23-21-25(19)24-20(26-21)14-17-11-6-10-16-9-4-5-12-18(16)17/h1-12H,13-14H2

InChI Key

SISAKLKDYGTILJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)CC4=CC=CC5=CC=CC=C54

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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